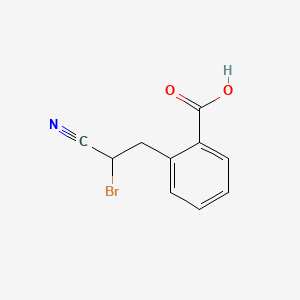

2-(2-Bromo-2-cyanoethyl)benzoic acid

Description

2-(2-Bromo-2-cyanoethyl)benzoic acid is a halogenated benzoic acid derivative characterized by a bromo-cyanoethyl substituent at the ortho position of the benzene ring. This compound combines electrophilic bromine and a polar cyano group, which may enhance its reactivity and intermolecular interactions.

Properties

IUPAC Name |

2-(2-bromo-2-cyanoethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-8(6-12)5-7-3-1-2-4-9(7)10(13)14/h1-4,8H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHIIOOSCAMFST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C#N)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-2-cyanoethyl)benzoic acid typically involves the bromination of 2-cyanoethylbenzoic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for 2-(2-Bromo-2-cyanoethyl)benzoic acid may involve large-scale bromination processes using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-2-cyanoethyl)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form derivatives such as benzoyl chloride.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the bromine atom.

Reduction Reactions: Products include amines or other reduced derivatives of the cyano group.

Oxidation Reactions: Products include benzoyl chloride or other oxidized derivatives of benzoic acid.

Scientific Research Applications

2-(2-Bromo-2-cyanoethyl)benzoic acid has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-2-cyanoethyl)benzoic acid involves its ability to undergo nucleophilic substitution reactions. The bromine atom is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various molecular targets, including enzymes and proteins. The cyano group can also participate in interactions with biological molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The presence of bromine and cyano groups distinguishes 2-(2-Bromo-2-cyanoethyl)benzoic acid from other benzoic acid derivatives. Key analogs include:

- 5-Bromo-2-chlorobenzoic acid : Substituted with bromine and chlorine at positions 5 and 2, respectively. The electron-withdrawing effects of halogens increase acidity compared to unsubstituted benzoic acid .

- 2-(2-Chlorophenoxy)benzoic acid: Contains a phenoxy group and chlorine substituent, influencing conformational flexibility and binding affinity to biological targets .

- 2-Amino-4-bromobenzoic acid: The amino group introduces hydrogen-bonding capacity, altering solubility and reactivity .

Table 1: Substituent Effects on Key Properties

Physicochemical Properties

- Solubility and Diffusivity: Benzoic acid derivatives with bulky substituents (e.g., cyanoethyl groups) exhibit lower aqueous solubility but higher organic phase partitioning. For example, benzoic acid derivatives with electron-withdrawing groups (e.g., Br, CN) show larger distribution coefficients (m) in emulsion liquid membranes, leading to faster extraction rates compared to acetic acid .

- Crystallography: Substituents like ethoxy-oxoacetamido groups in 2-(2-Ethoxy-2-oxoacetamido)benzoic acid result in planar molecular geometries stabilized by O–H⋯O and C–H⋯O hydrogen bonds . Similar intermolecular interactions are expected for 2-(2-Bromo-2-cyanoethyl)benzoic acid.

Biological Activity

2-(2-Bromo-2-cyanoethyl)benzoic acid, a compound with the CAS number 315240-84-7, is a benzoic acid derivative that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-(2-Bromo-2-cyanoethyl)benzoic acid features a benzoic acid moiety attached to a cyanoethyl group that is further substituted with a bromine atom. The compound's molecular formula is CHBrNO, and it has a molecular weight of approximately 244.08 g/mol.

Synthesis

The synthesis of 2-(2-Bromo-2-cyanoethyl)benzoic acid typically involves the reaction of benzoic acid derivatives with bromoacetonitrile under specific conditions to introduce the cyanoethyl and bromine substituents. The reaction conditions may include solvents such as DMF or DMSO and can be optimized for yield and purity.

Antimicrobial Properties

Research has indicated that 2-(2-Bromo-2-cyanoethyl)benzoic acid exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Cytotoxicity

Cytotoxicity assays using human cell lines have demonstrated that while the compound possesses antimicrobial properties, it also exhibits cytotoxic effects at higher concentrations. The IC values for various cancer cell lines have been reported, indicating its potential as an anticancer agent.

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The biological activity of 2-(2-Bromo-2-cyanoethyl)benzoic acid is believed to stem from its ability to interact with cellular components, including proteins and nucleic acids. The presence of the bromine atom enhances lipophilicity, allowing better membrane penetration. Additionally, the cyano group may participate in hydrogen bonding with biological targets, influencing enzyme activity and cellular signaling pathways.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various benzoic acid derivatives, including 2-(2-Bromo-2-cyanoethyl)benzoic acid. The results indicated that this compound showed superior activity against resistant strains of bacteria compared to traditional antibiotics.

- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on cancer cell lines, researchers found that treatment with 2-(2-Bromo-2-cyanoethyl)benzoic acid resulted in apoptosis in HeLa cells, suggesting its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.